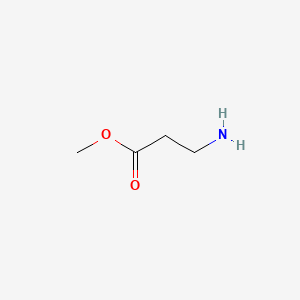
甲基3-氨基丙酸酯
描述
Methyl 3-aminopropanoate, also known as Methyl 3-aminopropanoate, is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-aminopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-aminopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和烷基化
甲基3-氨基丙酸酯在合成各种有机化合物中具有应用。它已被用于烷基化过程,以合成一系列3-(1-烷基吡咯-2-甲酰)氨基丙酸酯。该过程涉及在无水K2CO3和TBAB存在下,在乙腈中回流条件下使用卤代烃作为烷基化试剂(Tang Gui-hong, 2010)。
手性β3-氨基酯制备
开发了一种方法,从甲基3-氨基丙酸酯制备手性β3-氨基酯。该方法利用了Ir催化的2-氮杂烯烯基阴离子的不对称烯丙基化和2-氮杂Cope重排,产生含有多功能烯烃基团的β3-氨基酯(Chao-Guo Cao等,2019)。
有机化学中的交叉偶联
甲基3-氨基丙酸酯还在有机化学中的交叉偶联反应中发挥作用。一项研究描述了使用腈模板对3-苯基丙酸和酚衍生物进行间位C–H芳基化和甲基化的研究,显示了甲基3-氨基丙酸在增强C–H键与有机硼的交叉偶联中的重要性(L. Wan等,2013)。
非线性光学应用
在非线性光学领域,甲基3-氨基丙酸酯被用于分子有机晶体中。其非线性效率受分子超极化率和晶体几何形状的影响,这对于三波混频和电光效应是必不可少的(J. Zyss, 1984)。
生物催化中的酶解
甲基3-氨基丙酸酯衍生物已经被用于使用来自南极白色念珠菌的脂肪酶B进行酶解。该过程产生了光学纯的对映体,展示了其在生物催化领域的应用(J. Escalante,2008)。
医药科学中的催化C-H芳基化
在医药科学中,甲基3-氨基丙酸酯用于芳基化脂肪醛,显示了其在有机化学中的重要性和在医药科学中潜在应用(Ke-Fang Yang et al., 2016)。
作用机制
Methyl 3-aminopropanoate’s mechanism of action depends on its specific application. In pharmaceutical research, it may act as a precursor for the synthesis of bioactive compounds. Its ester functionality allows it to participate in various enzymatic and chemical transformations within living organisms .
安全和危害
未来方向
生化分析
Biochemical Properties
Methyl 3-aminopropanoate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other organic compounds. It interacts with enzymes such as esterases, which catalyze the hydrolysis of ester bonds, converting methyl 3-aminopropanoate into 3-aminopropanoic acid and methanol. This interaction is crucial for the compound’s involvement in metabolic pathways where it serves as a substrate for further biochemical transformations .
Cellular Effects
Methyl 3-aminopropanoate has been shown to affect various types of cells and cellular processes. In particular, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in amino acid metabolism, leading to changes in the levels of key metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of methyl 3-aminopropanoate involves its interactions with various biomolecules at the molecular level. The compound can bind to enzymes and proteins through hydrogen bonding and electrostatic interactions, leading to changes in their activity and function. For example, methyl 3-aminopropanoate can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 3-aminopropanoate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time when exposed to light, heat, or moisture . This degradation can lead to changes in its biochemical properties and effectiveness in experimental settings.
Dosage Effects in Animal Models
The effects of methyl 3-aminopropanoate can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function and metabolism. At higher doses, methyl 3-aminopropanoate can exhibit toxic or adverse effects, including disruptions in metabolic pathways and alterations in gene expression .
Metabolic Pathways
Methyl 3-aminopropanoate is involved in various metabolic pathways, including those related to amino acid metabolism. The compound can be converted into 3-aminopropanoic acid through the action of esterases, which then participates in further biochemical reactions . This conversion is essential for the compound’s role in metabolic flux and the regulation of metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, methyl 3-aminopropanoate is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and effectiveness in biochemical reactions.
Subcellular Localization
Methyl 3-aminopropanoate exhibits specific subcellular localization patterns that can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s role in biochemical reactions and its interactions with other biomolecules.
属性
IUPAC Name |
methyl 3-aminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2/c1-7-4(6)2-3-5/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZCXPYDBYUEZCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194322 | |
| Record name | Methyl beta-alanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4138-35-6 | |
| Record name | Methyl beta-alanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004138356 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl beta-alanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can methyl 3-aminopropanoate be used as a starting material for synthesizing more complex molecules?
A1: Yes, methyl 3-aminopropanoate serves as a versatile building block in organic synthesis. [] For instance, it can be employed in the synthesis of chiral β3-amino esters via an iridium-catalyzed asymmetric allylation reaction followed by a 2-aza-Cope rearrangement. [] This method allows for the introduction of a versatile alkene group, further expanding its synthetic utility.
Q2: Are there any established methods to synthesize peptides incorporating derivatives of 3-aminopropanoic acid?
A2: Yes, researchers have successfully synthesized β-peptides containing derivatives of 3-aminopropanoic acid, specifically 2,2- and 3,3-dimethyl derivatives. [] These derivatives are readily synthesized from starting materials like 3-methylbut-2-enoic acid and Boc-protected methyl 3-aminopropanoate. [] The coupling of these amino acids to form peptides is achieved using established methods for β-peptide synthesis. []
Q3: What unique structural features have been observed in peptides containing 2,2- or 3,3-dimethyl derivatives of 3-aminopropanoic acid?
A3: Studies utilizing X-ray crystallography and NMR spectroscopy have revealed a distinct structural motif in a synthesized tripeptide composed of 2,2-dimethyl derivatives of 3-aminopropanoic acid. [] This tripeptide forms a ten-membered H-bonded ring structure, proposed as a potential turn-forming motif in β-peptides. [] This discovery holds significance for designing β-peptides with specific secondary structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


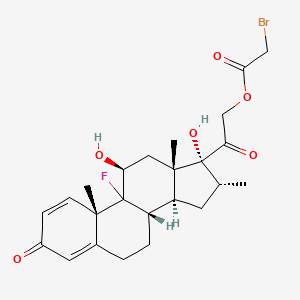

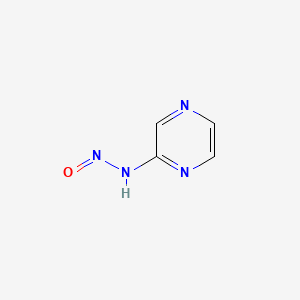



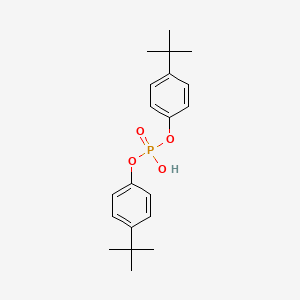
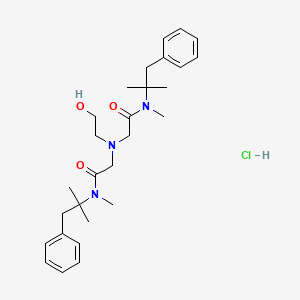
![5-[6,6-dimethylhepta-2,4-diynyl(methyl)amino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1212253.png)


![N-[(2S,6E,8Z)-2-hydroxy-7-methyl-9-(4-methyl-2-prop-2-enylphenyl)deca-6,8-dienyl]acetamide](/img/structure/B1212259.png)
![N-(2-hydroxyethyl)-5-methyl-N-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B1212261.png)
![2-acetamido-3-(4-methoxyphenyl)-N-[1-(1-phenyl-5-tetrazolyl)-4-piperidinyl]propanamide](/img/structure/B1212264.png)
